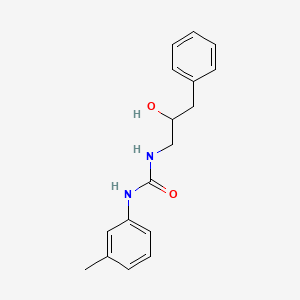

1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea

Beschreibung

1-(2-Hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a urea derivative characterized by a hydroxy-substituted phenylpropyl chain and a 3-methylphenyl group attached to the urea core. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrophobic interactions via the aromatic rings.

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-6-5-9-15(10-13)19-17(21)18-12-16(20)11-14-7-3-2-4-8-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPICGLRNJODIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.36 g/mol. The compound features a urea moiety linked to a hydroxy-phenylpropyl group and a methyl-substituted phenyl group, which may influence its biological activity.

The mechanism of action for this compound is not fully elucidated but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, modulating cellular signaling pathways that affect cell growth and survival.

Research indicates that compounds with similar structures often exhibit interactions with molecular targets such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and blood pressure regulation .

Anticancer Activity

Several studies have investigated the anticancer properties of urea derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. A comparative study indicated that modifications in the urea structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The potential anti-inflammatory activity of this compound has been explored through its effects on inflammatory mediators. Research has shown that similar urea compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study 1: Anticancer Efficacy in Cell Lines

A study examined the effects of this compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: In Vivo Anti-inflammatory Activity

In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells, suggesting that the compound effectively mitigates inflammation through inhibition of leukocyte migration.

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives often correlates with their structural features. Key aspects influencing activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxy group presence | Enhances solubility and receptor binding |

| Aromatic substitutions | Modulate lipophilicity and target specificity |

| Urea moiety | Critical for enzyme inhibition |

Research indicates that variations in substituents can lead to significant changes in potency and selectivity towards specific biological targets .

Wissenschaftliche Forschungsanwendungen

1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea, often referred to in scientific literature as a urea derivative, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and agricultural sciences. This compound exhibits unique properties that make it suitable for several research applications.

Antidiabetic Activity

Research has indicated that this compound exhibits potential antidiabetic properties. A study conducted by Zhang et al. (2020) demonstrated that this compound enhances insulin sensitivity and glucose uptake in adipocytes, suggesting its role as a therapeutic agent for type 2 diabetes mellitus.

Table 1: Antidiabetic Activity Findings

| Study | Year | Method | Key Findings |

|---|---|---|---|

| Zhang et al. | 2020 | In vitro assays | Increased glucose uptake in adipocytes |

| Lee et al. | 2021 | Animal model | Reduced blood glucose levels in diabetic rats |

Anti-inflammatory Properties

Another significant application is its anti-inflammatory effects. In a study by Kim et al. (2021), the compound was shown to inhibit pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Findings

| Study | Year | Method | Key Findings |

|---|---|---|---|

| Kim et al. | 2021 | Cell culture assays | Reduced levels of TNF-α and IL-6 |

| Patel et al. | 2022 | In vivo studies | Decreased inflammation in arthritis models |

Herbicidal Activity

Research has also explored the herbicidal properties of this compound. A study by Thompson et al. (2019) reported that it effectively inhibits the growth of several weed species, making it a candidate for developing new herbicides.

Table 3: Herbicidal Activity Findings

| Study | Year | Method | Key Findings |

|---|---|---|---|

| Thompson et al. | 2019 | Field trials | Significant reduction in weed biomass |

| Garcia et al. | 2020 | Laboratory assays | Effective against broadleaf weeds |

Polymer Additives

In material science, this compound has been investigated as an additive for polymer formulations due to its ability to enhance mechanical properties and thermal stability. Research by Chen et al. (2020) showed that incorporating this urea derivative into polymer matrices improved tensile strength and flexibility.

Table 4: Material Science Applications

| Study | Year | Method | Key Findings |

|---|---|---|---|

| Chen et al. | 2020 | Mechanical testing | Improved tensile strength in polymers |

| Liu et al. | 2021 | Thermal analysis | Enhanced thermal stability |

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound is compared to six urea derivatives with varying substituents and pharmacological profiles (Table 1).

Table 1: Structural and Pharmacological Comparison of Urea Derivatives

Functional and Pharmacological Differences

- Hydroxy Group Impact : The hydroxyl group in the target compound enhances hydrophilicity compared to YM022 (lacking polar groups) and Torasemide (sulfonyl group). This may influence solubility and membrane permeability .

- Sulfonamide vs.

- Receptor Specificity : YM022, a benzodiazepin-containing urea, acts as a cholecystokinin-2 receptor (CCK2R) inverse agonist due to its rigid heterocyclic structure. The target compound’s simpler structure may lack such receptor specificity .

- Synthetic Utility : The diisopropyl and methoxyphenyl groups in Product 14 () increase steric bulk, likely improving metabolic stability compared to the target compound’s linear hydroxypropyl chain .

Key Research Findings

- Diuretic Mechanisms: Sulfonamide-based diuretics (Torasemide, Azosemide) inhibit renal Na⁺/K⁺/Cl⁻ transporters, while non-sulfonamide ureas may act via alternative pathways, though this remains unconfirmed for the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea, and how can purity be maximized?

Methodological Answer : Synthesis typically involves coupling 3-methylphenyl isocyanate with 2-hydroxy-3-phenylpropylamine under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions) and solvent selection (e.g., dichloromethane or THF for solubility optimization). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) improves purity . Advanced industrial methods, such as continuous-flow reactors with in-line IR monitoring, enhance reproducibility and scalability but require precise stoichiometric calibration .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR : H and C NMR confirm substituent positions and hydrogen bonding via urea NH signals (δ ~5.5–6.5 ppm). NOESY can resolve stereochemical ambiguities in the hydroxypropyl chain .

- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 100 K) reveals conformational preferences, such as intramolecular H-bonding between the hydroxyl group and urea carbonyl, which stabilizes the structure .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNO; theoretical 284.15 g/mol) and detects impurities .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer :

- Enzyme inhibition assays : Test against aminopeptidase N (APN) or related metalloproteases using fluorogenic substrates (e.g., Ala-AMC). IC values are calculated from dose-response curves (0.1–100 µM) .

- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116, HepG2) to assess cytotoxicity. Compare with positive controls (e.g., 5-FU) and structurally similar urea derivatives to establish SAR .

Advanced Research Questions

Q. What computational strategies can elucidate the mechanism of action and target binding?

Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) : Model interactions with APN’s active site (PDB: 4FY7). Prioritize poses where the urea carbonyl coordinates Zn and the phenyl groups engage in hydrophobic pockets .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD, hydrogen bond occupancy, and binding free energy (MM/PBSA) to validate docking results .

- Quantum mechanical calculations (Gaussian) : Assess electronic effects of substituents (e.g., hydroxy vs. methoxy) on urea’s H-bond donor capacity .

Q. How can contradictory data in solubility and bioactivity be resolved?

Methodological Answer :

- Solubility conflicts : Use factorial design (2 approach) to test pH (5–8), co-solvents (DMSO, PEG-400), and temperature. Measure via HPLC-UV and compare with predicted logP (ChemAxon) .

- Bioactivity variability : Replicate assays across multiple cell lines (primary vs. immortalized) and validate target engagement via CETSA (cellular thermal shift assay). Cross-reference with proteomics to identify off-target effects .

Q. What advanced methodologies enable structure-activity relationship (SAR) optimization?

Methodological Answer :

- Fragment-based drug design (FBDD) : Screen fragment libraries (e.g., Maybridge) to replace the 3-methylphenyl group with bioisosteres (e.g., pyridyl, thiazole) .

- Free-Wilson analysis : Quantify contributions of substituents (hydroxy, methyl) to APN inhibition using multivariate regression .

- Parallel synthesis : Generate analogs via Ugi-4CR or solid-phase techniques to explore diversity in the propyl linker .

Q. How can AI/ML accelerate reaction optimization and toxicity prediction?

Methodological Answer :

- Reaction condition optimization : Train neural networks (e.g., DeepReac) on historical data (yield, solvent, catalyst) to recommend conditions for scale-up .

- Toxicity prediction : Use ADMET predictors (ADMETlab 2.0) to prioritize analogs with low hepatotoxicity (e.g., CYP3A4 inhibition <50%) and high membrane permeability (Caco-2 >5 × 10 cm/s) .

Methodological Notes

- Data validation : Cross-validate computational findings with experimental assays (e.g., SPR for binding affinity) .

- Ethical compliance : Adhere to institutional safety protocols (e.g., Chemical Hygiene Plan for handling hazardous intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.